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Abstract
This technical guide provides a comprehensive overview of the chemical data, synthesis, and

characterization of 2-Benzyloxy-2-methylpropan-1-ol (CAS No. 91968-71-7). Intended for

researchers, scientists, and professionals in drug development and organic chemistry, this

document details the compound's physicochemical properties, outlines a robust synthetic

protocol, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it

discusses its applications as a versatile building block in organic synthesis and provides

essential safety and handling information. The insights herein are grounded in established

chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: A Versatile Chiral Building Block
2-Benzyloxy-2-methylpropan-1-ol is a valuable chemical intermediate, primarily utilized in

organic synthesis for the creation of more complex molecules. Its structure, featuring a primary

alcohol and a benzyl-protected tertiary alcohol, makes it a significant precursor in the

development of active pharmaceutical ingredients (APIs). The benzyl ether moiety serves as a

robust protecting group for the tertiary hydroxyl group, allowing for selective reactions at the

primary alcohol. This differential protection is a cornerstone of modern synthetic strategy,

enabling chemists to construct intricate molecular architectures with high precision. This guide

will explore the fundamental aspects of this compound, from its synthesis to its analytical

characterization, providing a critical resource for its effective application in research and

development.
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Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for

its successful application in a laboratory setting. 2-Benzyloxy-2-methylpropan-1-ol is a

colorless to light yellow liquid under standard conditions. It is immiscible with water but soluble

in many common organic solvents.[1] A summary of its key properties is presented in Table 1.

Property Value Source(s)

CAS Number 91968-71-7 [1]

Molecular Formula C₁₁H₁₆O₂ [1]

Molecular Weight 180.24 g/mol [1]

Appearance Colorless to light yellow liquid [1]

Boiling Point 62-65 °C at 1 mmHg [1]

Density (Predicted) 1.025 ± 0.06 g/cm³ [1]

Water Solubility Immiscible [1]

pKa (Predicted) 15.18 ± 0.10 [1]
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Synthesis of 2-Benzyloxy-2-methylpropan-1-ol
The synthesis of 2-Benzyloxy-2-methylpropan-1-ol is most effectively achieved through the

selective benzylation of the tertiary hydroxyl group of 2-methylpropane-1,2-diol. The primary

alcohol is less sterically hindered and therefore more reactive under standard etherification

conditions. However, by employing specific strategies that favor the protection of the tertiary

alcohol, the desired product can be obtained. The Williamson ether synthesis, adapted for

selective protection, is a common and reliable method.[2]

Causality of Experimental Choices
The choice of reagents and conditions is critical for the selective benzylation of the tertiary

alcohol.
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Starting Material: 2-Methylpropane-1,2-diol is a readily available and inexpensive starting

material.[3]

Base: A strong base such as sodium hydride (NaH) is used to deprotonate the hydroxyl

groups, forming the corresponding alkoxides. The tertiary alkoxide is sterically more hindered

but also more thermodynamically stable. By controlling the stoichiometry of the base, a

higher proportion of the tertiary alkoxide can be generated.

Benzylating Agent: Benzyl bromide is a common and effective electrophile for introducing the

benzyl protecting group.

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or

tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation of the base,

enhancing the nucleophilicity of the alkoxide, and are stable under the reaction conditions.

Temperature: The reaction is typically performed at low temperatures initially to control the

rate of deprotonation and then allowed to warm to room temperature or gently heated to

drive the substitution reaction to completion.

Experimental Protocol: Selective Benzylation
Materials:

2-Methylpropane-1,2-diol

Sodium hydride (60% dispersion in mineral oil)

Benzyl bromide

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer

Procedure:

To a stirred suspension of sodium hydride (1.05 equivalents) in anhydrous DMF under an

inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 2-methylpropane-1,2-diol (1.0

equivalent) in anhydrous DMF is added dropwise.

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room

temperature and stirred for an additional 1 hour.

The mixture is cooled back to 0 °C, and benzyl bromide (1.0 equivalent) is added dropwise.

The reaction is allowed to warm to room temperature and stirred overnight.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the slow addition of saturated

aqueous NH₄Cl solution at 0 °C.

The mixture is extracted with diethyl ether (3 x volume of DMF).

The combined organic layers are washed with water and then brine, dried over anhydrous

MgSO₄, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford 2-
Benzyloxy-2-methylpropan-1-ol.

Caption: Synthetic workflow for 2-Benzyloxy-2-methylpropan-1-ol.

Analytical Characterization
The identity and purity of 2-Benzyloxy-2-methylpropan-1-ol are confirmed through a

combination of spectroscopic techniques. The expected spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different

proton environments in the molecule. The aromatic protons of the benzyl group will appear in

the downfield region (δ 7.2-7.4 ppm). The benzylic methylene protons (-OCH₂Ph) will likely

appear as a singlet around δ 4.5 ppm. The methylene protons adjacent to the primary

alcohol (-CH₂OH) are expected to be a singlet around δ 3.5 ppm. The two methyl groups are

equivalent and should appear as a singlet in the upfield region (around δ 1.2 ppm). The

hydroxyl proton will be a broad singlet, the chemical shift of which is concentration and

solvent dependent.[4]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The

aromatic carbons of the benzyl group are expected in the δ 127-138 ppm range. The

benzylic carbon (-OCH₂Ph) should appear around δ 70-75 ppm. The quaternary carbon

bearing the benzyloxy group and two methyl groups is expected around δ 75-80 ppm. The

methylene carbon of the primary alcohol (-CH₂OH) will likely be in the δ 65-70 ppm range.

The two equivalent methyl carbons are expected to appear in the upfield region, around δ 25

ppm.[1][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Benzyloxy-2-methylpropan-1-ol is predicted to exhibit the following

characteristic absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol

functional group.[6]

C-H stretching bands for the aromatic and aliphatic protons in the 2850-3100 cm⁻¹ region.

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

A strong C-O stretching band for the ether linkage around 1050-1150 cm⁻¹.[7]

A C-O stretching band for the primary alcohol around 1000-1050 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Benzyloxy-2-methylpropan-1-ol (MW = 180.24), the electron ionization

(EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. Key

fragmentation pathways for alcohols include α-cleavage and dehydration.[2][8]

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the formation of a

resonance-stabilized benzyloxydimethylmethyl cation or a hydroxymethyl radical.

Loss of a Benzyl Group: A prominent peak at m/z 91 corresponding to the benzyl cation

([C₇H₇]⁺) is expected.

Loss of a Hydroxymethyl Group: A peak at m/z 149 resulting from the loss of the -CH₂OH

radical.

Loss of Water: A peak at m/z 162 (M-18) due to the loss of a water molecule.

2-Benzyloxy-2-methylpropan-1-ol
(m/z = 180)

[C₇H₇]⁺
Benzyl Cation

(m/z = 91)

Loss of C₄H₉O₂ radical

[M - CH₂OH]⁺
(m/z = 149)

Loss of CH₂OH radical

[M - H₂O]⁺
(m/z = 162)

Dehydration

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathways.

Applications in Drug Development and Organic
Synthesis
2-Benzyloxy-2-methylpropan-1-ol serves as a key intermediate in the synthesis of complex

organic molecules, particularly in the pharmaceutical industry. Its utility stems from the

presence of a protected tertiary alcohol and a free primary alcohol, allowing for sequential and

regioselective chemical transformations.
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Chiral Building Block: While the parent molecule is achiral, it can be used as a precursor to

introduce a quaternary stereocenter after modification of the primary alcohol and subsequent

deprotection and derivatization of the tertiary alcohol. Such motifs are found in various

biologically active compounds.

Intermediate for Heterocyclic Synthesis: The primary alcohol can be oxidized to an aldehyde

or carboxylic acid, which can then participate in cyclization reactions to form various

heterocyclic systems, which are common scaffolds in medicinal chemistry.[8]

Pro-drug and Linker Synthesis: The primary hydroxyl group can be used to attach the

molecule to other pharmacologically active agents or to solubilizing groups in the design of

pro-drugs or as a linker in more complex drug delivery systems.

While specific examples of commercial drugs synthesized from this exact intermediate are not

readily available in the public domain, its structural features are analogous to intermediates

used in the synthesis of various classes of therapeutic agents.[9]

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-
Benzyloxy-2-methylpropan-1-ol.

GHS Hazard Classification:

H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1]

H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A).[1]

H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure;

Respiratory Tract Irritation, Category 3).[1]

Precautionary Statements:

Prevention (P2xx):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

P264: Wash hands thoroughly after handling.[10]
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P271: Use only outdoors or in a well-ventilated area.[10]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

Response (P3xx):

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[11]

P312: Call a POISON CENTER/doctor if you feel unwell.[11]

P332 + P313: If skin irritation occurs: Get medical advice/attention.[11]

P337 + P313: If eye irritation persists: Get medical advice/attention.[11]

Storage (P4xx):

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

P405: Store locked up.[10]

Disposal (P5xx):

P501: Dispose of contents/container in accordance with

local/regional/national/international regulations.

It is recommended to handle this compound in a well-ventilated fume hood while wearing

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat.

Conclusion
2-Benzyloxy-2-methylpropan-1-ol is a synthetically useful molecule with applications in the

synthesis of complex organic compounds. Its differentially protected hydroxyl groups allow for

regioselective reactions, making it a valuable building block for medicinal chemists and

synthetic organic chemists. This guide has provided a comprehensive overview of its chemical
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data, a plausible and detailed synthetic protocol, a thorough description of its analytical

characterization, and essential safety information. The information presented herein should

serve as a valuable resource for researchers and professionals in the field, facilitating the

effective and safe use of this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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